3,5-二溴-1-甲基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

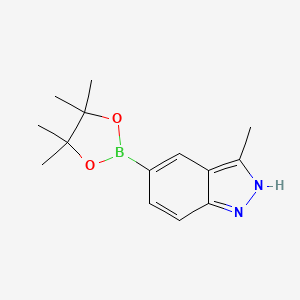

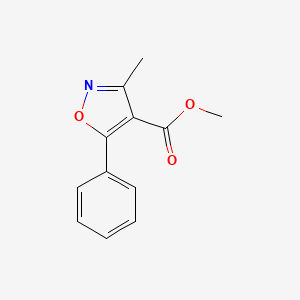

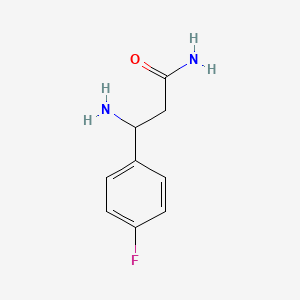

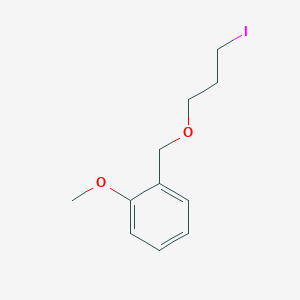

3,5-Dibromo-1-methyl-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a fused benzene and pyrazole ring. Indazoles are important scaffolds in medicinal chemistry due to their structural similarity to indoles and benzimidazoles, which are present in many biologically active compounds. The specific substitution pattern of bromine atoms at the 3 and 5 positions, along with a methyl group at the N-1 position, distinguishes this compound and can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 1-substituted-1H-indazoles, which would include derivatives like 3,5-dibromo-1-methyl-1H-indazole, can be achieved through a 1,3-dipolar cycloaddition of nitrile imines to benzyne, as described in a new synthesis method. This reaction is noted for its rapid completion, taking only 5 minutes and yielding the desired products in moderate to excellent yields . Although the specific synthesis of 3,5-dibromo-1-methyl-1H-indazole is not detailed, the general method could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using techniques such as X-ray crystallography and multinuclear magnetic resonance spectroscopy. For instance, the structure of NH-indazoles has been determined, revealing that they exist as 1H-tautomers and can form various supramolecular structures, such as hydrogen-bonded dimers and catemers, depending on the substituents present . These findings provide insight into how the substitution of hydrogen atoms by other groups, such as bromine or methyl, can affect the overall molecular structure and supramolecular interactions of indazole derivatives.

Chemical Reactions Analysis

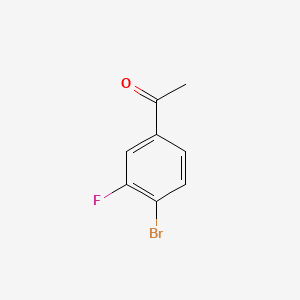

Indazole derivatives can undergo various chemical reactions, including bromine to lithium exchange reactions, which are relevant for further functionalization of the molecule . The reactivity of different substituents on the indazole ring can lead to a range of reaction products, demonstrating the versatility of the indazole scaffold in synthetic chemistry. The specific reactivity of 3,5-dibromo-1-methyl-1H-indazole would depend on the nature of the bromine substituents and the presence of the methyl group, which could influence the electrophilic and nucleophilic sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. For example, the crystal structure of a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, shows that the indazole system is essentially planar, and the molecule forms dimers organized by symmetry centers . While specific data on 3,5-dibromo-1-methyl-1H-indazole is not provided, it can be inferred that the presence of bromine atoms and a methyl group would affect its physical properties such as melting point, solubility, and crystal packing, as well as its chemical properties like reactivity and stability.

科学研究应用

结构研究和合成

氟代吲唑:Teichert 等人(2007 年) 的研究探索了 NH-吲唑(包括 3-甲基-1H-吲唑)的结构,使用 X 射线晶体学和磁共振光谱。这项研究有助于了解吲唑衍生物的分子结构。

吲唑衍生物合成:Saketi 等人(2020 年) 的研究重点是 3-芳基吲唑和 1-甲基-3-芳基吲唑衍生物的合成,突出了合成这些化合物的化学过程。

二溴三唑的合成:Yu 等人(2014 年) 的研究讨论了与吲唑化合物密切相关的二溴三唑的合成,展示了这些化学结构的多功能性和反应性。

生物学和药理学特性

抗菌和抗真菌特性:Panda 等人(2022 年) 的研究调查了吲唑的生物学特性,指出了其潜在的抗菌、抗炎和抗癌活性。这项研究强调了吲唑衍生物在医学领域的广泛应用。

抗癌潜力:Kuhn 等人(2015 年) 的研究探索了钌(III) 配位化合物的合成,包括 1-甲基-吲唑衍生物,突出了它们在癌症治疗中的潜力。

材料科学和缓蚀

- 铜的缓蚀:Qiang 等人(2018 年) 的一项研究讨论了长烷基链吲唑衍生物的合成及其在保护铜表面免受腐蚀中的应用,说明了吲唑衍生物在材料科学中的潜力。

未来方向

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions in the study of 3,5-Dibromo-1-methyl-1H-indazole could involve its potential applications in medicinal chemistry and the development of new synthetic approaches .

属性

IUPAC Name |

3,5-dibromo-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDBUVLBDCQJIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632473 |

Source

|

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-methyl-1H-indazole | |

CAS RN |

52088-11-6 |

Source

|

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52088-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)